
2-Chloro-5-(2-fluorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen, nitrogen, and carbon atoms, with chlorine and fluorophenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Reaction Conditions:
Reagents: 2-Fluorobenzohydrazide, chloroacetyl chloride, triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Catalysts like palladium or copper in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted oxadiazole, while oxidation might produce an oxadiazole N-oxide.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-fluorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-fluorophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. In medicinal chemistry, its anticancer properties might involve the induction of apoptosis or inhibition of cell proliferation pathways.
Comparación Con Compuestos Similares
2-Chloro-5-(2-fluorophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-Chloro-5-phenyl-1,3,4-oxadiazole: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
2-Fluoro-5-(2-chlorophenyl)-1,3,4-oxadiazole: Has the positions of chlorine and fluorine reversed, potentially leading to different properties.
5-(2-Fluorophenyl)-1,3,4-oxadiazole: Lacks the chlorine substituent, which may influence its overall stability and reactivity.
Propiedades
Fórmula molecular |
C8H4ClFN2O |
|---|---|
Peso molecular |
198.58 g/mol |
Nombre IUPAC |
2-chloro-5-(2-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-12-11-7(13-8)5-3-1-2-4-6(5)10/h1-4H |
Clave InChI |
SUFHELDARXEYKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
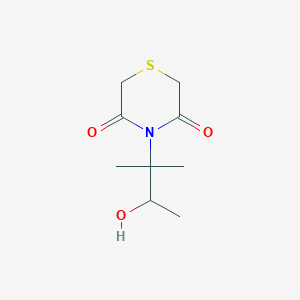
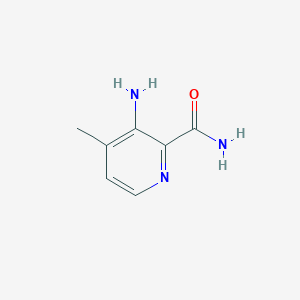
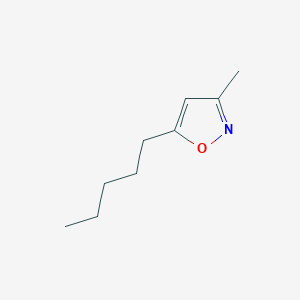
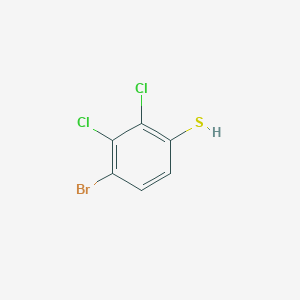
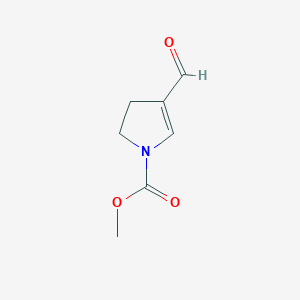


![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
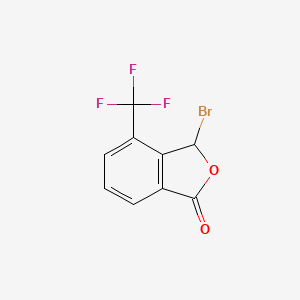
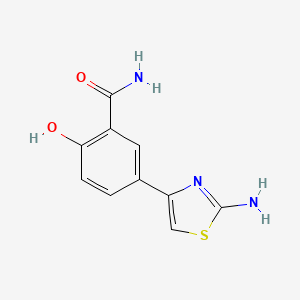
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
